molecular formula C12H23NO2S B2939083 Tert-butyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate CAS No. 2248260-07-1

Tert-butyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate

Cat. No. B2939083
CAS RN: 2248260-07-1
M. Wt: 245.38
InChI Key: NCCGYFQSQXTJKY-UHFFFAOYSA-N
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Description

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds. They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and they are used as vehicles in the synthesis of valuable organic combinations .


Synthesis Analysis

Thiazolidine derivatives can be synthesized through various methods. For example, the reaction of L-cysteine with carbonyl compounds leads to thiazolidine derivatives . These derivatives can undergo a stereoselective conversion to two types of chiral bicyclic products .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS, containing one nitrogen and one sulfur atom . In the thiazolidine nucleus, a large number of substitutions are possible on 2, 4, and 5 positions, which can enhance the compound’s pharmaceutical importance .


Chemical Reactions Analysis

Thiazolidines themselves undergo ring-chain tautomerism . Further conversion to the corresponding aldehydes and aminothiols (cysteine derivatives) can be observed under acidic or basic conditions .

Safety and Hazards

The safety and hazards associated with a specific thiazolidine derivative would depend on its exact molecular structure. For example, tert-Butyl thiazolidine-3-carboxylate has been associated with certain hazard statements such as H302, H315, H319, and H335 .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

tert-butyl 2,2-diethyl-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S/c1-6-12(7-2)13-9(8-16-12)10(14)15-11(3,4)5/h9,13H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCGYFQSQXTJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(NC(CS1)C(=O)OC(C)(C)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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